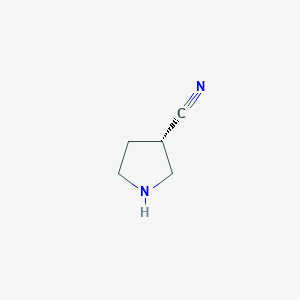

(S)-3-cyano-pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(3S)-pyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m1/s1 |

InChI Key |

DATJETPTDKFEEF-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@H]1C#N |

Canonical SMILES |

C1CNCC1C#N |

Origin of Product |

United States |

Foundational Significance of Chiral Pyrrolidine Heterocycles in Organic Synthesis and Drug Design

Chiral pyrrolidine (B122466) heterocycles are fundamental structural motifs in a vast array of biologically active compounds and approved drugs. nih.govnumberanalytics.com Their significance stems from several key attributes that make them ideal scaffolds for drug design. nih.gov

The five-membered pyrrolidine ring is a saturated heterocycle, which allows for a three-dimensional exploration of pharmacophore space due to its sp³-hybridized carbons. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides an increased 3D coverage compared to its aromatic counterpart, pyrrole. nih.govresearchgate.net This three-dimensionality is a critical factor in achieving specific and high-affinity interactions with biological targets like proteins and enzymes.

Furthermore, the stereogenicity of the carbon atoms in the pyrrolidine ring is a paramount feature. nih.gov The spatial orientation of substituents on the chiral centers can dramatically influence the biological profile of a drug candidate by dictating its binding mode to enantioselective proteins. nih.govresearchgate.net For instance, research has shown that substituting a methyl group at the 3-position of the pyrrolidine ring can lead to different biological activities depending on its stereochemistry (R or S configuration). nih.gov The introduction of a chiral pyrrolidine scaffold has been shown to impart selectivity for certain protein kinase receptors. nih.gov

The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its presence is noted in natural alkaloids like nicotine (B1678760) and in various synthetic drugs, including procyclidine (B1679153) and bepridil, as well as in the racetam family of nootropics. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine. wikipedia.org

The versatility of the pyrrolidine scaffold is further demonstrated by its use as ligands for transition metals, as organocatalysts, and as effective chiral controllers in asymmetric synthesis. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles represents a common and effective method for synthesizing diversely functionalized homochiral pyrrolidines. nih.gov

Distinctive Role of the 3 Cyano Moiety in Pyrrolidine Reactivity and Scaffold Design

The incorporation of a cyano (-C≡N) group at the 3-position of the pyrrolidine (B122466) ring introduces a unique set of chemical properties that significantly enhances the scaffold's utility in both organic synthesis and medicinal chemistry.

The cyano group is a strong electron-withdrawing group, which modulates the electronic environment of the pyrrolidine ring. This electronic influence can enhance the reactivity of other functional groups attached to the scaffold. For example, in 3-cyanopyrrolidine-1-sulfonyl fluoride (B91410), the cyano group increases the electrophilicity and stability of the sulfonyl fluoride moiety, making it a more effective tool for targeting biological nucleophiles.

From a reactivity standpoint, the cyano group itself is a versatile functional handle. It can participate in a variety of chemical transformations, allowing for the further elaboration of the pyrrolidine scaffold. Common reactions include:

Reduction: The cyano group can be readily reduced to a primary amine, providing a new point for substitution and the introduction of diverse functionalities. evitachem.com

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, offering another avenue for creating derivatives.

Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of medicinal chemistry, the cyano group can play a direct role in a molecule's biological activity. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the binding site of a biological target. For example, in certain dipeptidyl peptidase-4 (DPP-4) inhibitors, the 2-cyanopyrrolidine ring has been shown to occupy a hydrophobic pocket in the enzyme's active site. tandfonline.com The synthesis of these inhibitors often involves the use of a cyanopyrrolidine intermediate. rasayanjournal.co.inresearchgate.net

Overview of Current Academic Research Trajectories for S 3 Cyano Pyrrolidine

Stereoselective Pyrrolidine Ring Construction Methodologies

The creation of the pyrrolidine core with precise control over its stereochemistry is a pivotal challenge in organic synthesis. Various powerful strategies have been developed to achieve this, ranging from the use of chiral auxiliaries to sophisticated catalytic systems.

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Cores

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Following the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This approach has been successfully applied to the synthesis of substituted pyrrolidines.

One established strategy involves the use of enantiopure sulfinamides, such as (S)-tert-butylsulfinamide, as chiral auxiliaries. acs.org These can be condensed with carbonyl compounds to form chiral imines. Subsequent stereoselective nucleophilic additions to these imines, followed by removal of the auxiliary, provide access to valuable chiral amines, which can be precursors to pyrrolidine rings. acs.org For instance, chiral sulfonimidamides (SIAs), derived from perfluorinated aromatic azides, have been employed as novel chiral auxiliaries. acs.org These SIAs can be condensed with aldehydes to form enantiopure imines, which then undergo diastereoselective addition of Grignard reagents. acs.org This methodology has demonstrated high yields and excellent diastereoselectivity in the formation of chiral amines, key intermediates for pyrrolidine synthesis. acs.org

Another prominent example utilizes chiral bicyclic lactams derived from amino acids. These auxiliaries guide the stereochemical outcome of reactions such as alkylations and cycloadditions, ultimately leading to the formation of enantioenriched pyrrolidine derivatives after cleavage of the auxiliary. acs.org The predictability and high stereocontrol offered by these auxiliaries make them a valuable tool in asymmetric synthesis.

Asymmetric Organocatalysis in Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. mdpi.comresearchgate.net This approach utilizes small organic molecules as catalysts, offering a metal-free alternative to traditional methods. mdpi.com

A notable application is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a direct route to enantioenriched pyrrolidines. researchgate.net Chiral guanidine (B92328) catalysts have been successfully employed in the [3+2] cycloaddition reaction between trifluoroethyl ketoimines and unsaturated alkynyl ketones, affording spiro[indoline-pyrrolidine] compounds with three chiral centers in high yields and excellent enantioselectivities. researchgate.net

Furthermore, bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids like L-tert-leucine, have proven effective in promoting asymmetric reactions. researchgate.netacs.org For instance, a quinine-derived squaramide catalyst has been used to control the stereochemical outcome of a remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines, yielding pyrrolidine derivatives with high stereochemical efficiency. acs.org Similarly, L-tert-leucine-derived amine thiourea (B124793) catalysts have demonstrated remarkable selectivity in the asymmetric vinylogous Michael reaction between 3-cyano-4-methylcoumarins and maleimides, leading to γ-functionalized coumarin (B35378) derivatives containing a pyrrolidine motif. researchgate.net

The intramolecular aza-Michael reaction, catalyzed by chiral phosphoric acids, represents another effective strategy for constructing enantioenriched pyrrolidines. whiterose.ac.uk This method has been applied to the synthesis of various substituted pyrrolidines, including spirocyclic derivatives, with high yields and enantioselectivities. whiterose.ac.uk

| Catalyst Type | Reaction | Substrates | Product | Stereoselectivity |

| Chiral Guanidine | [3+2] Cycloaddition | Trifluoroethyl ketoimine, Unsaturated alkynyl ketone | Spiro[indoline-pyrrolidine] | Excellent enantioselectivities |

| Quinine-derived Squaramide | Remote (3+2)-Cycloaddition | 4-(alk-1-en-1-yl)-3-cyanocoumarin, Imine | Pyrrolidine derivative | High stereochemical efficiency |

| L-tert-leucine-derived Amine Thiourea | Vinylogous Michael Reaction | 3-cyano-4-methylcoumarin, Maleimide | γ-functionalized coumarin | Up to 99.5:0.5 e.r. |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | Protected amine with α,β-unsaturated thioester | Substituted pyrrolidines | High enantioselectivity |

Metal-Catalyzed Enantioselective Cyclizations

Transition metal catalysis offers a versatile and efficient platform for the construction of complex molecular architectures, including the stereoselective synthesis of pyrrolidine rings. Various metals, each with unique catalytic properties, have been harnessed for this purpose.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in pyrrolidine synthesis is well-documented. organic-chemistry.orgnih.govacs.orgacs.org A powerful method involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. organic-chemistry.orgnih.gov This reaction, often employing novel phosphoramidite (B1245037) ligands, allows for the enantioselective construction of pyrrolidines with excellent yields and selectivities. organic-chemistry.orgnih.gov The scope of this methodology is broad, tolerating a variety of imine acceptors and even substituted TMM donors, enabling the synthesis of highly substituted pyrrolidines, including those with all-carbon quaternary centers. nih.govacs.org

Another significant palladium-catalyzed transformation is the C(sp³)–H arylation of pyrrolidines. acs.org By employing a directing group at the C3 position, such as an aminoquinoline auxiliary, selective C4–H arylation can be achieved with high regio- and stereoselectivity. acs.org This strategy provides a direct route to cis-3,4-disubstituted pyrrolidines and can be performed with low catalyst loading and inexpensive bases. acs.org

| Ligand/Auxiliary | Reaction Type | Substrates | Key Features |

| Phosphoramidites | [3+2] Cycloaddition | Trimethylenemethane (TMM), Imines | High yields and enantioselectivities |

| Diamidophosphites | [3+2] Cycloaddition | Disubstituted TMM donors, Imines | Formation of all-carbon quaternary centers |

| Aminoquinoline | C(sp³)–H Arylation | Pyrrolidine-3-carboxylic acid derivatives, Aryl iodides | High regio- and stereoselectivity for C4 arylation |

Rhodium catalysts have demonstrated remarkable efficacy in the stereoselective synthesis of pyrrolidines through various transformations. organic-chemistry.orgtesisenred.net Rhodium-catalyzed arylation of aliphatic N-tosylaldimines, facilitated by chiral bicyclo[3.3.0]octadiene ligands, provides a one-pot procedure for the enantioselective synthesis of chiral 2-aryl pyrrolidines in high yields. organic-chemistry.org

Furthermore, rhodium(I)-catalyzed cascade cyclizations of 1,5-bisallenes with alkynes have been developed to form cis-3,4-arylvinyl pyrrolidines. tesisenred.net These reactions proceed with high selectivity and offer a pathway to complex, polycyclic pyrrolidine structures. tesisenred.net

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of cyclic compounds, including pyrrolidines. google.comorgsyn.orgnih.govresearchgate.net Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are particularly effective for this transformation due to their high functional group tolerance and stability. researchgate.net

The RCM of N-protected diallylamines is a common strategy for the synthesis of 3-pyrroline (B95000) derivatives, which can then be hydrogenated to the corresponding pyrrolidines. orgsyn.org This approach has been successfully scaled up for the production of significant quantities of pyrrolidine precursors. orgsyn.org The versatility of RCM allows for the construction of a wide range of substituted pyrrolidine scaffolds by varying the substituents on the diene precursor. google.comnih.gov

Intramolecular Cyclization Pathways for 3-Cyano-Pyrrolidine Synthesis

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, often proceeding with high efficiency and stereocontrol. Several strategies have been developed to form the pyrrolidine ring of 3-cyano-pyrrolidine derivatives through intramolecular bond formation.

Nitrile Anion Cyclization Strategies

The intramolecular cyclization of nitrile anions represents a direct approach to forming carbon-carbon bonds within a molecule. This strategy involves the generation of a carbanion alpha to a nitrile group, which then acts as a nucleophile to attack an electrophilic site within the same molecule, leading to ring closure. For instance, the cyclization of a 1,4-diketone containing a nitrile moiety can be induced under basic conditions. The use of potassium tert-butoxide in tert-butanol (B103910) can facilitate the formation of a five-membered ring, yielding a β-ketonitrile derivative. mdpi.com This type of reaction is regioselective and can be a key step in the synthesis of complex polycyclic systems that incorporate the 3-cyano-pyrrolidine motif. mdpi.com

Another approach involves the reductive lithiation of α-amino nitriles. Treatment of a suitably substituted α-amino nitrile with a reducing agent like lithium di-tert-butylbiphenylide (LiDBB) generates an α-amino alkyllithium reagent. This intermediate can then undergo an intramolecular carbolithiation reaction, attacking an internal double bond to form the pyrrolidine ring. nih.gov This method has been shown to be effective for the synthesis of spiro-pyrrolidines with good yield and diastereoselectivity. nih.gov

| Starting Material Type | Reagents and Conditions | Product Type | Key Features |

| 1,4-Diketone with nitrile | t-BuOK, t-BuOH, heat | A-pentacyclic cyano-enone | Regioselective cyclization |

| α-Amino nitrile with alkene | LiDBB, THF | Spiro-pyrrolidine | High yield and diastereoselectivity |

Intramolecular Aza-Michael Addition Cascades

The intramolecular aza-Michael addition is a highly effective method for the synthesis of nitrogen-containing heterocycles. whiterose.ac.ukrsc.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. This process can be catalyzed by acids, bases, or organocatalysts to achieve high yields and enantioselectivities. whiterose.ac.ukresearchgate.net

For example, the cyclization of an amino-functionalized α,β-unsaturated thioester can be catalyzed by a chiral phosphoric acid. This approach has been successfully applied to the synthesis of spirocyclic pyrrolidines with high enantioselectivity. whiterose.ac.uk Similarly, the intramolecular aza-Michael addition of aminofluorovinylsulfones provides a route to fluorinated pyrrolidine derivatives. nih.gov This reaction can proceed with notable diastereoselectivity, favoring the formation of the anti-N-benzylpyrrolidine sulfone. nih.gov

| Catalyst/Promoter | Michael Acceptor | Product | Stereoselectivity |

| Chiral Phosphoric Acid | α,β-Unsaturated Thioester | Spirocyclic Pyrrolidines | High enantioselectivity whiterose.ac.uk |

| Base | Aminofluorovinylsulfone | Fluorinated Pyrrolidines | Diastereoselective (anti-favored) nih.gov |

| Gold(I)/Silver(I) | Unactivated Alkene | Pyrrolidine Derivatives | Moderate to good diastereoselectivities grafiati.com |

1,3-Dipolar Cycloaddition Routes to Functionalized Pyrrolidines

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful and highly convergent strategy for the synthesis of diversely substituted pyrrolidines. nih.govacs.org This reaction allows for the stereoselective construction of the pyrrolidine ring with the potential to create up to four new contiguous stereocenters. mappingignorance.org

Azomethine ylides can be generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones. acs.orgbeilstein-journals.org The subsequent reaction with a dipolarophile, such as an activated alkene, leads to the formation of the pyrrolidine ring. The stereochemical outcome of the cycloaddition can often be controlled by using chiral auxiliaries or chiral metal catalysts. nih.govmappingignorance.org For instance, metal-catalyzed asymmetric 1,3-dipolar cycloadditions provide a general route to homochiral pyrrolidines. nih.gov This method has been used to synthesize a variety of functionalized pyrrolidines, including spirooxindole-pyrrolidines, which are of interest for their potential biological activity. acs.orgmdpi.com

| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Isatin and Sarcosine | Heterocyclic Prop-2-en-1-one | Methanol (B129727), heat | Spiro-oxindole-pyrrolidine acs.org |

| Aldehyde and Glycylsultam | Olefin | Ag(I) or Cu(I) catalyst | Heteroaromatic Pyrrolidines nih.gov |

| Aziridine | 3-Ylideneoxindole | Thermolysis | Spirooxindole-pyrrolidines mdpi.com |

Synthesis via Stereoselective Functionalization of Pre-existing Chiral Pyrrolidine Scaffolds

An alternative approach to enantioenriched 3-cyano-pyrrolidines involves the modification of an already existing chiral pyrrolidine ring. This can be achieved through the enantioselective introduction of the cyano group or by derivatizing the pyrrolidine nitrogen or side chains.

Enantioselective Introduction of the Cyano Group into Pyrrolidine Systems

The direct introduction of a cyano group into a pyrrolidine ring in an enantioselective manner is a challenging but valuable transformation. One strategy is the conjugate addition of a cyanide source to an α,β-unsaturated N-acylpyrrole. This reaction can be catalyzed by chiral metal complexes, such as those derived from gadolinium and a d-glucose-derived ligand, to achieve high enantioselectivity. researchgate.net This method is applicable to a wide range of substrates, including those with β-aryl and β-vinyl substituents. researchgate.net

Another approach involves the catalytic asymmetric protonation of silyl (B83357) ketene (B1206846) imines, which can be generated from the corresponding α-cyano esters. This method allows for the enantioselective synthesis of α-cyano carbonyl compounds, which can be precursors to chiral 3-cyano-pyrrolidines. acs.org

| Reaction Type | Catalyst System | Substrate | Key Feature |

| Conjugate Cyanation | Gd(OiPr)3 / d-glucose-derived ligand | α,β-Unsaturated N-acylpyrrole | High enantioselectivity researchgate.net |

| Asymmetric Protonation | Chiral Proton Source | Silyl Ketene Imine | Enantioselective α-cyanation acs.org |

Derivatization at the Pyrrolidine Nitrogen (e.g., Boc, Cbz Protection) and Side Chains

The nitrogen atom of the pyrrolidine ring is often protected during synthetic sequences to prevent unwanted side reactions and to modify the reactivity and solubility of the molecule. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases, but can be removed under acidic conditions. organic-chemistry.org The Cbz group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenation. organic-chemistry.org The choice of protecting group can influence the outcome of subsequent reactions.

Furthermore, the side chains of the pyrrolidine ring can be derivatized to introduce additional functionality. For example, the cyano group in this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. The pyrrolidine ring itself can also bear other substituents that can be modified. For instance, a hydroxyl group on the pyrrolidine ring can be used as a handle for further functionalization.

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions | Stable to bases and nucleophiles organic-chemistry.org |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate | Catalytic hydrogenation organic-chemistry.org | Orthogonal to acid-labile groups |

Chemoenzymatic and Biocatalytic Routes for Chiral Pyrrolidine Nitriles

The burgeoning field of biocatalysis offers powerful and sustainable alternatives to traditional chemical methods for the synthesis of enantiomerically pure compounds. Chemoenzymatic and biocatalytic strategies are increasingly being employed for the production of chiral pyrrolidine nitriles, such as this compound, owing to their high selectivity, mild reaction conditions, and reduced environmental impact. These methods often utilize isolated enzymes or whole-cell systems to catalyze key stereoselective transformations.

Recent advancements have highlighted the utility of various enzyme classes, including transaminases, imine reductases (IREDs), dehydrogenases, and nitrilases, for the synthesis of chiral amines and their derivatives. nih.govnih.govnih.govrsc.org These biocatalysts can be applied in kinetic resolutions, dynamic kinetic resolutions, or asymmetric syntheses to yield enantioenriched products. mdpi.com

One prominent strategy involves the asymmetric synthesis from a prochiral ketone precursor. For instance, ω-transaminases (TAs) can catalyze the transfer of an amino group from an amine donor to a ketone, generating a chiral amine with high enantiomeric excess. nih.govtdx.cat This approach can be applied to the synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, where the initial transamination is followed by a spontaneous cyclization. acs.org While not directly demonstrated for this compound, this methodology showcases the potential for creating the chiral pyrrolidine scaffold.

Imine reductases (IREDs), also known as reductive aminases (RedAms), represent another powerful class of enzymes for the synthesis of chiral amines. nih.govrsc.orgresearchgate.net They catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine. chemrxiv.org Multi-enzymatic cascade reactions involving IREDs have been developed for the synthesis of saturated N-heterocycles from simple starting materials in a single pot. nih.gov

Dehydrogenases are also employed in the synthesis of chiral intermediates. wiley.com For example, alcohol dehydrogenases can be used in dynamic reductive kinetic resolutions to "deracemize" building blocks, setting multiple stereocenters in the process. nih.gov Engineered dehydrogenases have been successfully used to selectively reduce α-amino-β-keto esters to furnish syn-amino alcohols, which are precursors to chiral pyrrolidines. nih.gov

The following tables summarize findings from recent research, illustrating the potential of various biocatalytic systems for the synthesis of chiral pyrrolidines and related structures. While a direct enzymatic synthesis of this compound is not explicitly detailed in these examples, the data underscores the broad applicability and efficiency of these biocatalytic methods for producing enantioenriched pyrrolidine derivatives.

Table 1: Transaminase-Catalyzed Asymmetric Synthesis of 2-Arylpyrrolidines acs.org

| Substrate (ω-chloroketone) | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-chloro-5-phenylpentan-2-one | ATA-256 | 90 | >99 (S) |

| 1-chloro-5-phenylpentan-2-one | ATA-024 | 85 | >99 (R) |

| 1-chloro-5-(4-methoxyphenyl)pentan-2-one | ATA-256 | 75 | >99 (S) |

| 1-chloro-5-(4-methoxyphenyl)pentan-2-one | ATA-024 | 70 | >99 (R) |

| 1-chloro-5-(4-chlorophenyl)pentan-2-one | ATA-256 | 88 | >99 (S) |

| 1-chloro-5-(4-chlorophenyl)pentan-2-one | ATA-024 | 82 | >99 (R) |

| Reaction conditions: TA (10 mg/mL), substrate (50 mM), PLP (1 mM), Isopropylamine (1 M), DMSO (20% v/v), KPi-buffer (100 mM), pH 8, 37 °C, 48 h. |

Table 2: Imine Reductase-Catalyzed Synthesis of Substituted Pyrrolidines nih.gov

| Diketone Substrate | Amine | IRED Variant | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| Heptane-2,6-dione | Benzylamine | IRED-1 | 95:5 | >99 (cis) |

| Heptane-2,6-dione | Benzylamine | IRED-2 | 10:90 | >99 (trans) |

| Octane-2,7-dione | Allylamine | IRED-1 | 90:10 | 98 (cis) |

| Octane-2,7-dione | Allylamine | IRED-2 | 15:85 | 97 (trans) |

| Reaction conditions: 5 mM diketone, 100 mM amine, 0.5 mM NADP+, 50 mM glucose, 1 mg/mL purified IRED, 0.5 mg/mL GDH, 1% (v/v) DMSO, 100 mM Tris buffer pH 9.0, 30 °C, 24 h. |

Furthermore, nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849), and in some cases, can be used for the kinetic resolution of racemic nitriles. d-nb.infonih.govacsgcipr.org While their primary application is in nitrile hydrolysis, their potential for the enantioselective synthesis or resolution of cyanopyrrolidines presents an interesting avenue for future research.

The chemoenzymatic synthesis of precursors for pharmaceuticals like Pregabalin, which contains a cyano group, further highlights the industrial relevance of these biocatalytic approaches. For instance, a lipase (B570770) from Talaromyces thermophilus has been used for the efficient kinetic resolution of a CNDE (2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester), a key chiral intermediate for Pregabalin. nih.gov This demonstrates the successful application of enzymes in creating chiral centers in molecules bearing a nitrile functional group.

Reactivity Profiles of the 3-Cyano Group

The electron-withdrawing nature of the nitrile functional group is beneficial in a variety of chemical reactions. beilstein-journals.orgnih.gov It can coordinate with metal complexes and serve as a directing group in transition metal-catalyzed C–H bond activation reactions. beilstein-journals.orgnih.gov

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic transformations. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form imine intermediates, which can be subsequently hydrolyzed to ketones. libretexts.org

While direct nucleophilic addition to the nitrile of this compound itself is a plausible transformation, much of the documented research involves the strategic use of the cyano group as an activating group, which is later removed or transformed. beilstein-journals.orgnih.gov Nitrile-stabilized carbanions are potent nucleophiles in their own right and are extensively used in organic synthesis. thieme-connect.de

Cycloaddition Reactions Involving the Cyano Group (e.g., Isoxazole and Isoxazoline Formation)

The cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. thieme-connect.de The reaction of nitrile oxides with the C≡N triple bond of a nitrile leads to the formation of 1,2,4-oxadiazoles. ijpcbs.com However, the C≡N triple bond is generally a poorer dipolarophile than a C=C double bond. ijpcbs.com

A more common strategy involves the use of the cyano group to activate an adjacent double bond for cycloaddition, followed by transformation or removal of the cyano group. For example, the cyano group can activate azomethine ylides for [3 + 2] cycloaddition reactions to construct substituted pyrrolidines. beilstein-journals.orgnih.govacs.org

The synthesis of isoxazoles and isoxazolines typically involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes, respectively. ijpcbs.comnih.govresearchgate.net In the context of this compound, the cyano group could be envisioned as a substituent on a dipolarophile, influencing the regioselectivity and stereoselectivity of the cycloaddition. For instance, the reaction of a nitrone with an α,β-unsaturated nitrile can lead to the formation of a cyano-substituted isoxazolidine. thieme-connect.de

Selective Hydrolysis and Amidation Pathways of the Nitrile

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under either acidic or basic conditions. libretexts.org This process involves the initial formation of an amide intermediate, which is then further hydrolyzed. libretexts.orgresearchgate.net

Base-Catalyzed Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming an imine anion. Protonation by water yields an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, followed by the nucleophilic addition of water. A subsequent proton transfer and resonance stabilization lead to a protonated amide, which upon deprotonation gives the amide. Further hydrolysis of the amide under acidic conditions produces the carboxylic acid. libretexts.org

Selective conversion of the nitrile group in this compound to an amide can be achieved using biocatalysts like nitrile hydratases. mdpi.comthieme-connect.de These enzymes can hydrate (B1144303) nitriles to their corresponding amides with high selectivity, often under mild conditions. mdpi.comthieme-connect.de For example, the nitrile hydratase from Gordonia hydrophobica has been used for the preparation of various amides from nitriles. mdpi.com The use of whole cells of Rhodococcus rhodochrous can also facilitate the conversion of 3-oxonitriles to 3-oxoamides. thieme-connect.de

A mild chemical method for the selective hydrolysis of nitriles to primary amides involves the use of sodium hydroxide in a mixture of methanol and a less polar aprotic solvent like dichloromethane (B109758) or dioxane. researchgate.net

Reductive Transformations of the Cyano Group

The cyano group can undergo reduction to either a primary amine or be completely removed through reductive decyanation.

Reduction to Amines: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. libretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation, for instance with Raney nickel under a hydrogen atmosphere, is another effective method for this transformation. The addition of ammonia or triethylamine (B128534) is often crucial for the reaction to proceed to completion. researchgate.net

Reductive Decyanation: This transformation allows for the use of the activating properties of the nitrile group in synthesis, followed by its removal. beilstein-journals.orgnih.gov Common reagents for reductive decyanation of α-aminonitriles include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). beilstein-journals.orgnih.gov The mechanism often involves the formation of an iminium ion intermediate, which is then reduced by the hydride donor. beilstein-journals.org

Reactivity of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, and its reactivity often needs to be managed during synthetic sequences.

Protection and Deprotection Strategies for Amine Functionality

To prevent unwanted side reactions, the pyrrolidine nitrogen is frequently protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

Boc Protection: The tert-butoxycarbonyl group is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate. fishersci.co.uk The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Boc Deprotection: The Boc group is readily removed under acidic conditions. masterorganicchemistry.comfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) are commonly used. fishersci.co.uk The deprotection is usually fast and occurs at room temperature. fishersci.co.uk Alternative, non-acidic methods for Boc deprotection include the use of trimethylsilyl (B98337) iodide (TMSI) or zinc bromide. fishersci.co.uk

Table 1: Common Protecting Groups for the Pyrrolidine Nitrogen in this compound Systems

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaHCO₃) fishersci.co.uk | Acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring in this compound is a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the molecule's properties for applications in medicinal chemistry and materials science.

N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally high-yielding and can be performed under mild conditions. For instance, in a related system, the N-acylation of pyrrolidine derivatives is a key step in the synthesis of important pharmaceutical compounds. A notable example is the synthesis of an intermediate for the DPP-IV inhibitor Vildagliptin (B1682220), where a pyrrolidine-2-carbonitrile (B1309360) derivative is acylated. beilstein-journals.org The reaction of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) affords the N-acylated product in good yield. beilstein-journals.orgresearchgate.net While the starting material differs slightly (2-carboxy vs. 3-cyano), the reactivity of the pyrrolidine nitrogen is analogous. A variety of reagents can be employed for N-acylation, including phosphonium (B103445) and uronium salts, which are often used in peptide synthesis to facilitate amide bond formation under mild conditions. arkat-usa.org

N-Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting the amine with an alkyl halide. wikipedia.org The reaction rate follows the order of primary amine > secondary amine > tertiary amine. wikipedia.org To drive the reaction to completion and avoid mixtures of products, a base is often used to neutralize the hydrogen halide formed during the reaction. More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach as the byproduct is water. wikipedia.org In a general context, the N-alkylation of amines with alkyl halides can be effectively catalyzed by a Cobalt(II) complex under specific conditions. rsc.org Another efficient method involves the use of cesium carbonate in an anhydrous solvent like N,N-dimethylformamide (DMF), which promotes mono-N-alkylation of primary amines and can be adapted for secondary amines.

The table below summarizes representative conditions for these transformations on pyrrolidine systems.

| Reaction Type | Reactant | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| N-Acylation | L-proline | Chloroacetyl chloride | THF | Reflux, 2 h | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | beilstein-journals.orgresearchgate.net |

| N-Alkylation | Amine (general) | Alkyl Halide, Cs₂CO₃ | DMF | 25-90 °C | N-alkylated amine | up to 98% | |

| N-Alkylation | Amine (general) | Alcohol, Cobalt(II) catalyst | Toluene | 110 °C | N-alkylated amine | up to 92% | researchgate.net |

Regioselective and Stereoselective Functionalizations of the Pyrrolidine Ring Carbons

Functionalization of the carbon atoms of the pyrrolidine ring in this compound presents a greater synthetic challenge compared to reactions at the nitrogen atom. Achieving regioselectivity (controlling the position of the new substituent) and stereoselectivity (controlling the 3D arrangement of atoms) requires overcoming the general inertness of the C-H bonds of the saturated ring. The presence of the electron-withdrawing cyano group at the C3 position is expected to influence the reactivity of the adjacent C-H bonds.

Direct C-H functionalization of saturated heterocycles is a rapidly developing area of organic synthesis, often relying on transition metal catalysis and, in many cases, the use of directing groups to achieve regioselectivity. mdpi.combeilstein-journals.org While specific examples for this compound are not extensively documented, principles from related systems can provide insight into potential reaction pathways.

One key aspect of stereoselectivity is the potential for epimerization (inversion of a stereocenter). In derivatives of the closely related (2S,4R)-4-aminoproline, epimerization at the C2 position has been observed under basic conditions. researchgate.net This occurs through the removal of the C2 proton to form a planar enolate intermediate, followed by re-protonation from either face, which can lead to a mixture of stereoisomers. researchgate.net For this compound, the electron-withdrawing nature of the nitrile could potentially acidify the protons at the C2 and C4 positions, making them susceptible to base-mediated epimerization or functionalization via an enolate-type intermediate. However, this reactivity would need to be carefully controlled to maintain the desired stereochemistry.

For regioselective functionalization, radical-based reactions offer a pathway to functionalize otherwise unreactive C-H bonds. nih.gov However, controlling the site of reaction in a molecule with multiple similar C-H bonds can be difficult without a directing group or inherent electronic bias. nih.gov

The table below outlines potential strategies for the functionalization of the pyrrolidine ring carbons, based on established chemical principles.

| Position | Potential Reaction | Enabling Strategy | Expected Challenge | Relevant Principle Reference |

| C2/C4 | Deprotonation / Alkylation | Strong base (e.g., LDA) | Control of stereochemistry (epimerization), regioselectivity between C2 and C4. | researchgate.net |

| C2/C4/C5 | C-H Activation / Arylation | Transition metal catalyst (e.g., Palladium) with a directing group on the nitrogen. | Synthesis of the required N-directing group precursor; removal of the directing group. | mdpi.combeilstein-journals.org |

| C2/C4/C5 | Radical Halogenation | Radical initiator (e.g., AIBN), Halogen source (e.g., NBS) | Low regioselectivity due to similar reactivity of C-H bonds. | nih.gov |

Advanced Spectroscopic and Structural Characterization of S 3 Cyano Pyrrolidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the molecular framework of (S)-3-cyano-pyrrolidine derivatives.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a typical N-protected this compound, the protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to spin-spin coupling. The proton at the C3 position (methine), being adjacent to the electron-withdrawing cyano group, is typically shifted downfield. The protons on C2, C4, and C5 appear as multiplets, with their exact chemical shifts and coupling constants being highly dependent on the substituent on the nitrogen atom and the ring's conformation. researchgate.netspectrabase.comchemicalbook.com

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. bhu.ac.inudel.edu The carbon of the cyano group (C≡N) appears in a characteristic downfield region (around 115-125 ppm). The C3 carbon, directly attached to the nitrile, is also significantly shifted. The other pyrrolidine carbons (C2, C4, C5) resonate at distinct frequencies, which are influenced by the stereochemistry and the nature of the N-substituent. chemguide.co.ukoregonstate.educompoundchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H/C-2 (CH₂) | 2.8 - 3.8 (multiplet) | 45 - 55 | Chemical shift is sensitive to the N-substituent. Protons are diastereotopic. |

| H/C-3 (CH) | 3.0 - 4.0 (multiplet) | 25 - 35 | The methine proton's chemical shift is influenced by the cyano group. |

| H/C-4 (CH₂) | 2.0 - 2.5 (multiplet) | 30 - 40 | Protons are diastereotopic. |

| H/C-5 (CH₂) | 2.8 - 3.8 (multiplet) | 45 - 55 | Chemical shift is sensitive to the N-substituent. Protons are diastereotopic. |

| C≡N | N/A | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

Note: Values are approximate and can vary based on the specific derivative, solvent, and instrumental conditions.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting H3 with the protons on C2 and C4, and the protons on C4 with those on C5, thereby confirming the sequence of protons around the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This technique is crucial for assigning the ¹³C signals by linking them to their known proton counterparts (e.g., correlating the proton signal at C3 to the carbon signal of C3). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for confirming the placement of functional groups that lack protons, such as the cyano group. For instance, HMBC would show correlations from the protons on C2 and C4 to the cyano carbon, definitively establishing the position of the nitrile group at C3.

Together, these 2D NMR techniques provide a comprehensive and robust confirmation of the connectivity and stereochemistry of this compound derivatives. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Cyano and Pyrrolidine Moieties

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org For this compound derivatives, FT-IR is particularly useful for confirming the presence of the key cyano and pyrrolidine moieties. nih.gov

The most characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity peak in the range of 2260–2200 cm⁻¹. researchgate.netresearchgate.net The pyrrolidine ring, being a secondary amine (if unsubstituted on the nitrogen), exhibits a characteristic N-H stretching vibration between 3500 and 3300 cm⁻¹. Other significant peaks include C-H stretching vibrations for the CH₂ groups of the ring, typically found between 3000 and 2850 cm⁻¹.

Table 2: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp |

| Amine (N-H) (secondary) | Stretch | 3500 - 3300 | Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

| Amine (N-H) | Bend | 1650 - 1550 | Variable |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. ncsu.edu The resulting fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for amines. miamioh.edu

Loss of the cyano group: Elimination of HCN (27 Da) or the ·CN radical (26 Da).

Ring opening and subsequent fragmentation: Leading to a series of smaller charged fragments. libretexts.orgwvu.edu

Analyzing these fragmentation pathways helps to confirm the structure of the pyrrolidine ring and the position of the cyano substituent. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable this compound derivative, it is possible to obtain precise information on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

Crucially, this technique allows for the unambiguous determination of the absolute stereochemistry at the C3 chiral center, confirming the (S) configuration. researchgate.net Furthermore, X-ray crystallography reveals the preferred conformation of the five-membered pyrrolidine ring in the solid state, which is typically found in either an "envelope" or "twist" conformation.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

For chiral molecules like this compound, it is essential to determine the enantiomeric purity, which is the relative amount of one enantiomer compared to the other. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. nih.govmdpi.com

The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers ((S) and (R)). mdpi.com This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks in the chromatogram. By integrating the area of these peaks, the enantiomeric excess (ee) or enantiomeric ratio can be accurately quantified, which is critical for pharmaceutical and other specialized applications where a single enantiomer is required. nih.govchiraltech.com

Computational Chemistry and Theoretical Investigations of S 3 Cyano Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. These calculations are fundamental to understanding the intrinsic properties of (S)-3-cyano-pyrrolidine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and versatile tool in chemistry for calculating molecular properties and is often used to study the geometries and energies of different molecular conformations. nih.govosti.gov

For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure. The pyrrolidine (B122466) ring is not planar and exists in two primary puckered conformations, known as Cγ-exo (up) and Cγ-endo (down) envelope conformations. nih.gov DFT-based geometry optimization can calculate the total energy of these different conformers, allowing researchers to identify the most energetically favorable state. This analysis involves systematically exploring the potential energy surface of the molecule to find the minimum energy structures. The introduction of a substituent, like the cyano group at the C-3 position, significantly influences the preferred puckering of the ring. nih.gov

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can also be determined. These parameters are essential for predicting the molecule's reactivity.

Table 1: Illustrative Conformational Analysis Data for this compound using DFT

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (N1-C2-C3-C4) |

|---|---|---|---|---|

| Conformer A | Endo | 0.00 | 3.5 | -35.2° |

| Conformer B | Exo | 1.25 | 3.9 | +34.8° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT conformational analysis.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. nih.govrsc.org

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C atoms. frontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful method for structural verification. Machine learning techniques are also emerging to enhance the accuracy and speed of NMR predictions. frontiersin.orgresearchgate.netnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring its absorption of infrared radiation, which corresponds to vibrational transitions. Computational frequency calculations can predict the vibrational modes of this compound. arxiv.orgarxiv.org The resulting theoretical IR spectrum shows characteristic peaks, such as the C≡N stretch of the nitrile group and the N-H and C-H stretching vibrations, which can be compared to experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelength of maximum absorption (λmax), helping to understand its electronic properties. Machine learning models are also being developed to predict UV-Vis spectra from molecular structures. nih.govnih.govdigitellinc.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~120 ppm | Cyano Carbon (C≡N) |

| ¹H NMR | Chemical Shift (δ) | ~3.5 ppm | Proton at C3 |

| IR | Vibrational Frequency | ~2250 cm⁻¹ | C≡N Stretch |

| UV-Vis | λmax | ~210 nm | n → σ* transition |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states. researchgate.netacs.orgacs.org

In the context of pyrrolidine nitrile chemistry, DFT calculations can be used to model various reactions involving this compound. For example, the nitrile group can undergo nucleophilic addition. nih.gov Theoretical studies can model the approach of a nucleophile to the cyano carbon, calculate the structure and energy of the transition state, and determine the activation energy for the reaction. This provides a quantitative measure of the reaction's feasibility and rate. Such studies are vital for understanding the reactivity of the cyano-pyrrolidine scaffold and for designing synthetic routes. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions in a simulated physiological environment. nih.gov

For this compound, an MD simulation would reveal the dynamic equilibrium between the different ring pucker conformations. researchgate.net It can show the time scale and pathways of transitions between the endo and exo states, providing a detailed map of the molecule's conformational landscape. nih.gov This analysis of flexibility is critical, as the specific conformation adopted by the pyrrolidine ring can dictate how it interacts with biological targets like enzymes or receptors. The simulation can also analyze parameters like the radius of gyration and solvent accessible surface area to understand how the molecule's shape changes over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov 3D-QSAR methods, in particular, use the three-dimensional properties of ligands to predict their activity. nih.gov

For this compound to be included in a QSAR study, it would typically serve as a core scaffold for a series of derivatives with measured biological activity (e.g., inhibitory constants against a specific enzyme). The goal is to build a predictive model that can guide the design of new, more potent compounds. researchgate.net

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. jmaterenvironsci.com These methods work by aligning the set of active molecules and calculating their steric and electrostatic (or hydrophobic, hydrogen bond donor/acceptor) fields at various points on a 3D grid. researchgate.netdrugdesign.org

A statistical model, often using Partial Least Squares (PLS), is then generated to correlate the variations in these fields with the observed biological activity. The results are often visualized as 3D contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity.

Steric Fields: Green contours might indicate areas where bulky substituents increase activity, while yellow contours could show regions where steric bulk is detrimental (steric hindrance).

Hydrophobic Fields: Yellow contours could represent areas where hydrophobic groups enhance binding (e.g., to a hydrophobic pocket in a protein), while white contours might indicate where hydrophilic groups are preferred.

This information is invaluable for rational drug design, as it provides a clear, visual guide for chemists to decide where to modify the this compound scaffold to improve its molecular recognition and, ultimately, its biological efficacy. researchgate.net

Table 3: Components of a 3D-QSAR Study for this compound Derivatives

| Component | Description | Example for this compound |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity. | A set of 20-30 derivatives of this compound with varying substituents and their IC₅₀ values against a target enzyme. |

| Molecular Alignment | Superimposing all molecules in the dataset based on a common structural feature. | Aligning all derivatives based on the pyrrolidine ring structure. |

| Field Calculation | Calculating steric, electrostatic, and hydrophobic fields around each aligned molecule. | Using CoMFA or CoMSIA to generate field values on a 3D grid. |

| Statistical Model | Correlating field values with biological activity using methods like PLS. | Generating a predictive equation: Activity = c + Σ(Steric Field) + Σ(Electrostatic Field) + ... |

| Model Validation | Assessing the predictive power of the model using internal (cross-validation) and external test sets. | Achieving a high cross-validated R² (q²) and predictive R² (pred_r²). |

| Contour Maps | Visualizing the results to guide the design of new molecules. | Generating 3D maps showing where bulky or hydrophobic groups would increase or decrease activity. |

Predictive Models for Potential Biological Interaction Profiles

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to correlate the structural features of molecules with their biological activity. For derivatives of this compound, these models help in forecasting their potential as enzyme inhibitors and in understanding the key molecular determinants for this activity.

A three-dimensional (3D) QSAR study was conducted on a series of twenty-five substituted cyanopyrrolidine derivatives to develop a predictive model for their DPP-4 inhibitory activity. The best model, developed using the k-nearest neighbor molecular field analysis, demonstrated high internal and external predictive power, with a q² value of 0.9451 and a pred_r² of 0.9402, respectively jcdronline.org. This model revealed that steric descriptors at specific points in the molecular structure are crucial for determining the biological activity jcdronline.org. Such models serve as a predictive tool to forecast the interaction profiles of novel, unsynthesized compounds containing the cyanopyrrolidine core, guiding the design of more potent inhibitors.

Similarly, 3D QSAR pharmacophore models have been generated to identify the crucial structural features responsible for the biological activity of DPP-4 inhibitors nih.gov. These models, derived from a set of known inhibitors, provide a virtual template of the required steric and electronic properties for effective binding. By screening compound libraries against such a pharmacophore, it is possible to predict new molecules that are likely to exhibit the desired biological interaction profile nih.gov. These predictive approaches are fundamental in modern drug discovery, enabling a more focused and efficient search for new therapeutic candidates.

Table 1: Statistical Significance of a 3D QSAR Model for Cyanopyrrolidine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Internal Predictivity) | 0.9451 | Indicates the predictive power of the model within the training set. |

| pred_r² (External Predictivity) | 0.9402 | Measures the model's ability to predict the activity of an external test set of compounds. |

| Key Descriptors | Steric Fields (S_667, S_319, S_916) | Highlights the importance of molecular shape and bulk for biological activity. |

Molecular Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For inhibitors containing the this compound scaffold, docking studies are pivotal in generating hypotheses about how they bind to their target enzymes, such as DPP-4.

Docking studies have consistently shown that the cyanopyrrolidine moiety of inhibitors like vildagliptin (B1682220) and saxagliptin (B632) occupies the S1 hydrophobic pocket of the DPP-4 active site. This interaction is a common feature among this class of inhibitors nih.govvetmeduni.ac.at. The docking simulations help in visualizing the binding pose and identifying the key amino acid residues involved in the interaction, thereby generating a hypothesis for the ligand-target recognition mechanism.

These computational experiments are crucial for understanding the structure-activity relationships observed experimentally. For instance, molecular docking of various DPP-4 inhibitors has revealed that residues such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666 are key for ligand-receptor interactions nih.gov. The insights gained from these docking studies guide the rational design of new inhibitors with improved affinity and selectivity by suggesting modifications to the ligand that could enhance its interaction with the target's binding site.

Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the docked poses allows for the identification of specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for the binding affinity and specificity of the inhibitor.

For cyanopyrrolidine-based DPP-4 inhibitors, a key interaction involves the nitrile group. This group can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of DPP-4 vetmeduni.ac.atfrontiersin.org. Additionally, the nitrile group has been observed to form hydrogen bonds with the side chains of Tyr547 and Tyr666 nih.gov.

Table 2: Key Intermolecular Interactions of Cyanopyrrolidine-Based Inhibitors with DPP-4

| Inhibitor Moiety | DPP-4 Residue(s) | Type of Interaction |

|---|---|---|

| Nitrile Group | Ser630 | Reversible Covalent Bond |

| Nitrile Group | Tyr547, Tyr666 | Hydrogen Bond |

| Pyrrolidine Ring | S1 Pocket Residues | Hydrophobic/van der Waals Interactions |

| Amino Group | Glu205, Glu206 | Salt Bridge, Hydrogen Bond |

| Aromatic Moieties | Phe357 | π-π Stacking |

Applications of S 3 Cyano Pyrrolidine in Advanced Organic Synthesis and Drug Design Research

Strategic Utilization as a Chiral Building Block

(S)-3-cyano-pyrrolidine serves as a versatile chiral precursor in the synthesis of a variety of complex molecular architectures. Its inherent stereochemistry and functional groups allow for the construction of enantiomerically pure compounds, which is crucial for achieving specific biological activities. researchgate.netunibo.it

Synthesis of Complex Bioactive Scaffolds and Natural Product Analogs

The pyrrolidine (B122466) ring is a common motif in numerous natural products and bioactive molecules. nih.govnih.gov The synthesis of analogs of these natural products is a key strategy in drug discovery, allowing for the optimization of pharmacological properties. rsc.org this compound provides a stereochemically defined starting point for the synthesis of such complex scaffolds. nih.gov For example, the pyrrolidine core is central to the structure of various alkaloids and other biologically active compounds. nih.gov Synthetic routes have been developed to construct intricate molecular frameworks, such as spiropyrrolidine-oxindoles, which exhibit significant antimicrobial and antitumor properties, through multi-component reactions involving pyrrolidine precursors. researchgate.netmdpi.com The inherent chirality of this compound is instrumental in guiding the stereochemical outcome of these syntheses, leading to the desired bioactive conformations.

The strategic application of pyrrolidine scaffolds in the synthesis of natural product analogs has been demonstrated in the creation of libraries of compounds with diverse biological activities. nih.gov These efforts often rely on the functionalization of the pyrrolidine ring to introduce various substituents, thereby modulating the biological profile of the resulting molecules. researchgate.net

Preparation of Enantiopure Amine and Amino Acid Derivatives for Peptide Chemistry

In peptide chemistry, the conformational properties of amino acid building blocks are critical for the structure and function of the final peptide. nih.gov this compound can be elaborated into non-natural, conformationally constrained amino acid derivatives that can be incorporated into peptides to enhance their stability, receptor affinity, and selectivity. The synthesis of such derivatives often involves the chemical manipulation of the cyano group and the pyrrolidine ring to introduce the requisite amino and carboxylic acid functionalities with a defined stereochemistry. nih.gov

The preparation of enantiopure 3-amino-pyrrolidine derivatives from chiral precursors has been a subject of interest for creating novel peptide surrogates. google.comresearchgate.net These building blocks can induce specific secondary structures, such as β-turns, in peptides, which are often crucial for biological recognition. nih.gov The synthesis of these enantiopure derivatives typically involves protecting group strategies to ensure that the stereochemical integrity of the chiral centers is maintained throughout the synthetic sequence. peptide.com

Rational Design of Medicinal Agents (Mechanism-Focused Research)

The pyrrolidine scaffold is a key component in the rational design of enzyme inhibitors due to its ability to mimic the transition state of enzyme-catalyzed reactions or to interact with specific binding pockets within the enzyme's active site. nih.gov

Development of Enzyme Inhibitor Scaffolds

This compound and its derivatives have been extensively explored as core structures for the development of potent and selective enzyme inhibitors. The nitrile group can act as a "warhead," forming a covalent or reversible covalent bond with key residues in the enzyme's active site, leading to potent inhibition.

Pyrrolidine Nitriles as Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Design Elements

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. nih.govmdpi.com Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with several drugs in this class having reached the market. mdpi.comresearchgate.net The design of these inhibitors is based on the principle of mimicking the natural substrates of DPP-IV, which are peptides with a proline or alanine (B10760859) residue at the penultimate position. oatext.com The cyanopyrrolidine moiety acts as a proline mimetic, and the cyano group interacts with the catalytic serine residue in the active site of DPP-IV.

The development of cyanopyrrolidine-based DPP-IV inhibitors has been a major focus of research, leading to the discovery of highly potent and selective compounds. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory activity and pharmacokinetic properties of these molecules. magtechjournal.com

Below is a table of representative cyanopyrrolidine-based DPP-IV inhibitors:

| Compound | Key Structural Features | DPP-IV Inhibitory Activity (IC50) |

| Vildagliptin (B1682220) | Adamantyl group | Potent inhibitor |

| Saxagliptin (B632) | Adamantyl group with a hydroxyl substituent | Highly potent, long-acting |

| Anagliptin | Pyrazolopyrimidine moiety | Potent and selective |

| Besigliptin | A cyanopyrrolidine derivative | Subject to metabolic conversion of the nitrile group |

This table is for illustrative purposes and does not represent an exhaustive list.

Design of Kinase Inhibitors (e.g., CSNK2A) Incorporating this compound Moieties

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, including cancer. cuni.czresearchgate.net The design of kinase inhibitors is a major area of drug discovery, with a focus on developing compounds that are selective for specific kinases to minimize off-target effects. frontiersin.org

The this compound scaffold has been incorporated into the design of inhibitors targeting various kinases. nih.govnih.gov For instance, research has focused on developing inhibitors for kinases such as Casein Kinase 2, alpha 1 (CSNK2A), which is involved in cell growth and proliferation and is a target in oncology. The pyrrolidine ring can provide a rigid scaffold to orient functional groups for optimal interaction with the ATP-binding site of the kinase.

The following table provides examples of kinase inhibitor research incorporating the pyrrolidine scaffold:

| Kinase Target | Pyrrolidine-Based Inhibitor Scaffold | Rationale for Design |

| Abl and PI3K | (S)-3-aminopyrrolidine | Dual inhibition to overcome compensatory signaling pathways. nih.gov |

| ERK1/2 | 3(S)-thiomethyl pyrrolidine | To improve pharmacokinetic properties of a known potent ERK inhibitor. nih.gov |

| CK1γ | Chiral pyrrolidine scaffold | To achieve selectivity for the CK1γ isoform. nih.gov |

This table highlights the strategic use of the pyrrolidine scaffold in kinase inhibitor design based on published research.

Structure-Activity Relationship (SAR) Studies in Ligand Optimization and Selectivity

The deliberate inclusion of the this compound moiety in drug candidates allows for a systematic exploration of structure-activity relationships, providing crucial insights into the molecular determinants of target binding and functional activity. The cyano group, with its linear geometry and electron-withdrawing nature, can serve as a key interaction point within a binding pocket, acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. The rigid pyrrolidine ring, in its specific (S)-enantiomeric form, orients this cyano group in a defined three-dimensional space, allowing for precise probing of the target's topology.

In the development of inhibitors for various enzyme classes, the this compound scaffold has been instrumental. For instance, in the design of kinase inhibitors, this moiety can be strategically positioned to interact with specific residues in the ATP-binding site. A notable example is the exploration of (S)-3-aminopyrrolidine, a closely related precursor, as a scaffold for dual Abl and PI3K inhibitors. While not containing the cyano group itself, this work highlights how the stereochemistry of the pyrrolidine ring is critical for achieving the desired biological activity. The functional group at the 3-position plays a pivotal role in modulating potency and selectivity.

Furthermore, the cyanopyrrolidine core has been identified as a reactive "warhead" in the design of covalent inhibitors, particularly for cysteine proteases. The cyano group can undergo nucleophilic attack by the active site cysteine residue, leading to the formation of a stable covalent bond. This mechanism has been explored in the development of inhibitors for deubiquitinases (DUBs), a class of enzymes involved in protein degradation and signaling pathways. The stereochemistry of the pyrrolidine ring in these inhibitors is crucial for proper orientation within the active site to facilitate the covalent reaction and ensure selectivity for the target DUB over other cysteine-containing proteins in the proteome.

The table below summarizes key SAR findings from studies incorporating the 3-substituted pyrrolidine scaffold, illustrating the impact of modifications on biological activity.

| Target Class | Scaffold Modification | Observed SAR Trend | Reference |

| Kinases (Abl/PI3K) | Variation of substituents on the (S)-3-aminopyrrolidine core | The nature and position of substituents significantly impact inhibitory potency against both kinases, demonstrating the importance of the scaffold for dual targeting. | nih.gov |

| Cysteine Proteases (DUBs) | Incorporation of a cyanopyrrolidine as a covalent warhead | The cyanopyrrolidine moiety enables covalent modification of the active site cysteine, with the pyrrolidine ring providing a rigid scaffold for optimizing non-covalent interactions to enhance selectivity. | researchgate.net |

| GPCRs (Melanocortin-3 Receptor) | Parallel synthesis of pyrrolidine bis-cyclic guanidine (B92328) derivatives | Specific substitutions on the pyrrolidine ring were found to be essential for achieving full agonist efficacy, highlighting the role of the heterocyclic core in receptor activation. | nih.gov |

Investigation of Stereochemical Influence on Molecular Recognition and Binding Affinity

The chirality of drug molecules is a critical factor in their interaction with biological macromolecules, which are themselves chiral. The use of enantiomerically pure compounds such as this compound is paramount in drug discovery to dissect the specific interactions of each stereoisomer with its target. The distinct spatial arrangement of the cyano group and the pyrrolidine ring in the (S)-enantiomer compared to its (R)-counterpart can lead to significant differences in binding affinity and biological activity.

Molecular recognition is governed by the precise complementarity between a ligand and its binding site. The (S)-configuration of 3-cyano-pyrrolidine may allow for optimal hydrogen bonding, hydrophobic, or van der Waals interactions that are not possible with the (R)-enantiomer. For example, the cyano group in the (S)-isomer might be perfectly positioned to accept a hydrogen bond from a donor residue in the target protein, while in the (R)-isomer, it may be sterically hindered or oriented away from this potential interaction.

While direct comparative binding data for the enantiomers of 3-cyano-pyrrolidine across a range of targets is not extensively published in a consolidated form, the principles of stereoselectivity are well-established. In numerous instances in medicinal chemistry, one enantiomer of a chiral drug is significantly more potent than the other, and in some cases, the other enantiomer may be inactive or even have off-target effects.

The following table illustrates the conceptual impact of stereochemistry on ligand-receptor interactions, drawing from established principles in medicinal chemistry.

| Stereoisomer | Hypothetical Interaction with Target | Potential Outcome on Binding Affinity |

| This compound | The cyano group is oriented to form a key hydrogen bond with a specific amino acid residue in the binding pocket. The pyrrolidine ring fits snugly into a hydrophobic sub-pocket. | High binding affinity and target selectivity. |

| (R)-3-cyano-pyrrolidine | The cyano group is misaligned and unable to form the key hydrogen bond. The pyrrolidine ring experiences steric clashes with the protein backbone. | Low or no binding affinity. |

Emerging Trends and Future Research Directions

Innovations in Asymmetric Synthesis Methodologies for Pyrrolidine (B122466) Nitriles

The precise stereochemical control required for the biological activity of molecules containing the (S)-3-cyano-pyrrolidine core has spurred significant innovation in asymmetric synthesis. While classical syntheses often rely on chiral precursors like L-proline or 4-hydroxyproline, recent efforts have focused on developing more efficient and versatile catalytic asymmetric methods. mdpi.comdntb.gov.ua

Organocatalysis has emerged as a powerful tool for constructing chiral pyrrolidine rings. mdpi.comnih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are effective catalysts for asymmetric functionalization of aldehydes and other precursors, paving the way for the enantioselective synthesis of substituted pyrrolidines. mdpi.comnih.gov Another notable strategy is the asymmetric "clip-cycle" synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form highly enantioenriched pyrrolidines. whiterose.ac.uk This method is advantageous for creating substituted and spirocyclic pyrrolidines, which are increasingly desirable scaffolds in drug discovery. whiterose.ac.uk

Recent advances also include transition metal-catalyzed asymmetric hydrogenation of N-heteroaromatic compounds, which offers a direct route to chiral amines and their derivatives. nih.gov Furthermore, novel approaches like the visible-light-induced radical relay trifluoromethylation/cyclization have been developed to incorporate specific functional groups directly into the pyrrolidine ring during its formation. acs.org

| Methodology | Key Features | Advantages | Representative Catalyst/Reagent | Reference |

|---|---|---|---|---|